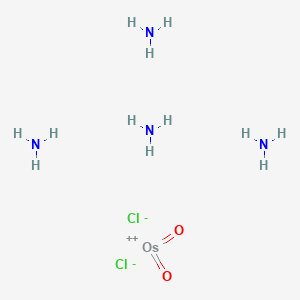
Ribosamine
Overview
Description
Ribosamine is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a derivative of ribose, a simple sugar that is a fundamental component of ribonucleic acid (RNA). This compound is characterized by the presence of an amino group attached to the ribose molecule, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ribosamine typically involves the modification of ribose through the introduction of an amino group. One common method is the ammonolysis of sugar epoxides, where an epoxide ring is opened by ammonia, resulting in the formation of this compound. This reaction is usually carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations. Advanced purification techniques, such as chromatography, are employed to isolate this compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: Ribosamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or sulfonates are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ribosone, while reduction can produce ribitol.
Scientific Research Applications
Ribosamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: this compound derivatives are studied for their role in cellular processes and as potential therapeutic agents.
Medicine: Research is ongoing into the use of this compound in drug development, particularly for its potential to modify biological pathways.
Industry: this compound is used in the production of various biochemical products and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ribosamine involves its interaction with specific molecular targets within cells. It can modulate enzymatic activities and influence metabolic pathways. For instance, this compound derivatives have been shown to interact with ribosomal RNA, affecting protein synthesis. The exact pathways and molecular targets vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Ribosamine can be compared with other amino sugars such as glucosamine and galactosamine:
Glucosamine: Similar to this compound, glucosamine is an amino sugar but is derived from glucose. It is widely used in the treatment of osteoarthritis.
Galactosamine: Another amino sugar, galactosamine, is derived from galactose and is involved in the biosynthesis of glycoproteins.
Uniqueness of this compound: this compound’s uniqueness lies in its ribose backbone, which is a key component of RNA. This structural feature allows this compound to participate in unique biochemical pathways and interactions that are not possible with other amino sugars .
Properties
IUPAC Name |
(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2,6H2/t3-,4+,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZJRDIKDNXKIJ-LMVFSUKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318392 | |
| Record name | Ribosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532-19-4 | |
| Record name | Ribosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene](/img/structure/B580179.png)
![Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B580180.png)



